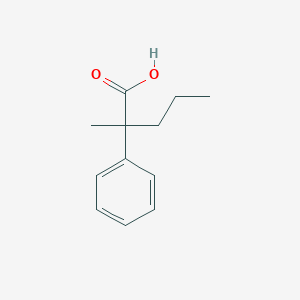

2-Methyl-2-phenylpentanoic acid

Description

2-Methyl-2-phenylpentanoic acid is a branched carboxylic acid with a pentanoic acid backbone substituted by a methyl and phenyl group at the second carbon. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol).

Properties

IUPAC Name |

2-methyl-2-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-12(2,11(13)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHMSGGESJPZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylpentanoic acid can be achieved through several methods. One common method involves the alkylation of phenylacetic acid with 2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a carbanion intermediate, which then attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.

Another method involves the Friedel-Crafts acylation of benzene with 2-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound as the main product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups such as amines or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or alcohols in the presence of a dehydrating agent such as thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

2-Methyl-2-phenylpentanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins and resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

2-(2-Methoxyphenyl)-2-methylpropanoic acid

- Molecular Formula : C₁₁H₁₄O₃

- Key Substituents : Methoxy (-OCH₃) and methyl groups on the phenyl ring.

- Classified under Japanese GHS standards (NITE 2018), it requires standard PPE for handling, including chemical-resistant gloves and eye protection .

2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid

- Molecular Formula : C₁₂H₁₆O₃

- Key Substituents : Hydroxyethyl (-CH₂CH₂OH) and methyl groups.

- Properties : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing water solubility. Applications may include polymer additives or specialty chemicals .

Methyl 2-hydroxy-4-methylpentanoate

- Molecular Formula : C₇H₁₄O₃

- Key Substituents : Methyl and ester (-COOCH₃) groups.

- Properties : The ester group reduces acidity and increases volatility compared to carboxylic acids. Used in flavoring agents or fragrance intermediates .

(2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic acid

- Molecular Formula: C₁₃H₁₉NO₂

- Key Substituents: Amino (-NH₂) and dimethyl groups.

- Properties: The amino group enables biological activity, making it relevant in peptide synthesis or drug development .

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling/Melting Point* | Solubility | Reactivity Profile |

|---|---|---|---|---|

| 2-Methyl-2-phenylpentanoic acid | 192.25 | High (carboxylic acid) | Low in water | Acid-catalyzed esterification |

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | 194.23 | Moderate | Moderate in ethanol | Electrophilic substitution (methoxy) |

| 2-(4-(2-Hydroxyethyl)phenyl)-2-Methylpropanoic acid | 208.25 | Not reported | High in polar solvents | Esterification or oxidation |

| Methyl 2-hydroxy-4-methylpentanoate | 146.18 | Low (ester) | High in organic solvents | Hydrolysis under acidic conditions |

Biological Activity

2-Methyl-2-phenylpentanoic acid, a branched-chain fatty acid derivative, has gained attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its pharmacological properties, including antihistamine and antiallergic effects. This article reviews the biological activity of this compound based on diverse scientific sources, highlighting its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its branched structure, which influences its biological interactions. The molecular formula is , and it features a phenyl group attached to a pentanoic acid backbone. The presence of the methyl group at the second carbon enhances its lipophilicity, which may contribute to its biological activity.

Antihistamine Activity

Research indicates that derivatives of this compound exhibit significant antihistamine activity . According to a patent document, these derivatives selectively inhibit H1 receptors without affecting other pharmaceutical receptors, making them suitable for patients with allergic diseases who may be on multiple medications . This selectivity minimizes adverse interactions, particularly in patients with cardiovascular conditions.

Antiallergic Effects

The antiallergic properties of this compound derivatives have been explored in various studies. These compounds demonstrate efficacy in reducing allergic responses by modulating histamine release and receptor activation. The ability to act selectively on H1 receptors suggests potential for developing new antihistamines with fewer side effects compared to traditional options.

Study on Antimalarial Activity

A study highlighted the biological activity of compounds related to this compound in the context of antimalarial effects. The research demonstrated that certain derivatives exhibited potent activity against Plasmodium falciparum, with effective concentrations ranging significantly across different formulations . This finding opens avenues for further exploration of these compounds as potential treatments for malaria.

Toxicity Assessments

Assessment of the toxicity profiles of this compound derivatives has shown that while they possess beneficial therapeutic effects, caution is warranted due to potential cytotoxicity in mammalian cell lines. For instance, toxicity tests using HEK293 and HepG2 cells indicated varying degrees of cellular toxicity depending on the specific derivative tested .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.